

Commercial Suppliers and Technical Guide for Isosorbide-D8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Isosorbide-D8**, a deuterated analog of Isosorbide. The document outlines commercial suppliers, potential synthesis routes, and detailed analytical methodologies for the characterization of this stable isotope-labeled compound. The information is intended to assist researchers in sourcing and utilizing **Isosorbide-D8** for various applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical assays.

Commercial Availability

Isosorbide-D8 is available from several specialized chemical suppliers. While a comprehensive Certificate of Analysis with detailed isotopic purity was not publicly available from all vendors at the time of this guide's compilation, the following companies are primary commercial sources for **Isosorbide-D8**. It is recommended to contact these suppliers directly to obtain lot-specific analytical data.



Supplier	Product Name	Catalog Number	Additional Information
Toronto Research Chemicals (TRC)	Isosorbide-D8	1902153	TRC specializes in isotopically labeled compounds and provides a complete analytical data package with their products, including NMR, HPLC, and MS data.[1][2]
CymitQuimica	Isosorbide-D8	TR-I902153	Distributes products from various manufacturers, including TRC.
MedchemExpress	Isosorbide-d8	HY-W716688	Provides a data sheet and handling instructions. While a specific Certificate of Analysis for Isosorbide-D8 was not found, they typically provide isotopic enrichment data for their labeled compounds.[3][4]

Note: The chemical formula for Isosorbide-D8 is $C_6H_2D_8O_4$, and its molecular weight is approximately 154.19 g/mol .

Synthesis and Manufacturing

While specific, publicly available protocols for the synthesis of **Isosorbide-D8** are scarce and likely proprietary to the manufacturers, a probable synthetic route can be inferred from the well-

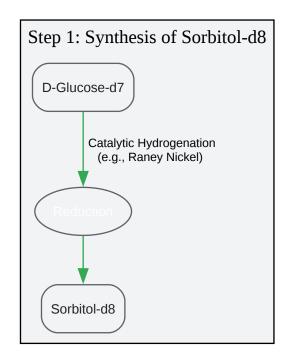


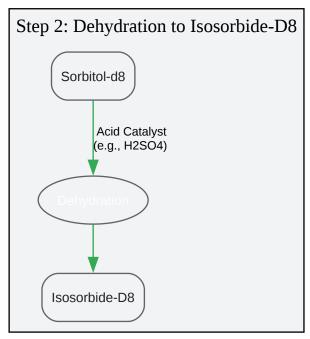
established synthesis of Isosorbide and other deuterated sugar alcohols. The most plausible pathway involves a two-step process:

- Synthesis of Deuterated Sorbitol (Sorbitol-d8): The synthesis would likely start with a deuterated glucose analog, such as D-glucose-d7. This starting material can be reduced to Sorbitol-d8. The reduction of glucose to sorbitol is a standard industrial process, often achieved through catalytic hydrogenation using catalysts like Raney nickel.[5][6]
- Acid-Catalyzed Dehydration of Sorbitol-d8: The resulting Sorbitol-d8 would then undergo an intramolecular dehydration reaction to form the bicyclic structure of Isosorbide-D8. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst. [7][8][9][10][11] The reaction proceeds via the formation of an intermediate, 1,4-sorbitan, followed by a second dehydration step.

Logical Workflow for Isosorbide-D8 Synthesis







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Caption: Proposed two-step synthesis of Isosorbide-D8.

Experimental Protocols



The following are detailed, generalized methodologies for the key analytical experiments required for the characterization of **Isosorbide-D8**. These protocols are based on established methods for non-deuterated Isosorbide and its derivatives, with specific considerations for analyzing a deuterated compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of **Isosorbide-D8**.

- Instrumentation: A standard HPLC system equipped with a UV or Refractive Index Detector (RID).
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A mixture of methanol and water is commonly used. A typical starting point is a 50:50 (v/v) mixture.[12] For compounds like Isosorbide dinitrate, a mobile phase of methanol, water, and an acetate buffer has been used.[13]
- Flow Rate: 1.0 mL/min.[12]
- Column Temperature: Ambient or controlled at 25°C.
- Detection:
 - UV detection at a low wavelength (e.g., 210 nm), as Isosorbide has a weak chromophore.
 [12]
 - RID is a suitable alternative for universal detection.
- Sample Preparation: Dissolve an accurately weighed amount of **Isosorbide-D8** in the mobile phase to a concentration of approximately 1 mg/mL.
- Injection Volume: 10-20 μL.
- Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to Isosorbide-D8 relative to the total area of all observed peaks.



Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR is a critical technique for confirming the chemical structure and determining the level of deuteration.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR for Residual Protons:
 - Purpose: To quantify the amount of residual, non-deuterated Isosorbide.
 - Procedure: A standard ¹H NMR spectrum is acquired. The signals corresponding to the
 protons in non-deuterated Isosorbide will be observed.[14][15][16][17] By integrating these
 signals and comparing them to a known internal standard, the percentage of residual
 protons can be calculated, which is inversely related to the isotopic purity.
- ²H NMR for Deuterium Confirmation:
 - Purpose: To directly observe the deuterium nuclei and confirm their positions in the molecule.
 - Procedure: A ²H NMR spectrum is acquired. The chemical shifts of the deuterium signals should correspond to the chemical shifts of the protons in the non-deuterated Isosorbide.
- ¹³C NMR for Structural Integrity:
 - Purpose: To confirm the carbon backbone of the molecule.
 - Procedure: A proton-decoupled ¹³C NMR spectrum is acquired. The number of signals and their chemical shifts should be consistent with the structure of Isosorbide.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Purity

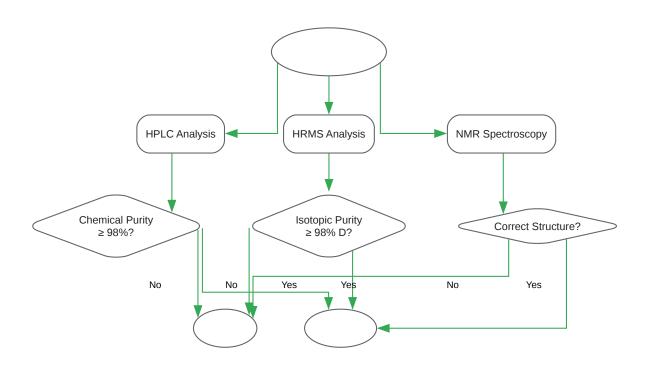


HRMS is a powerful tool for accurately determining the molecular weight and assessing the isotopic distribution.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
 Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization ESI).
- Sample Preparation: A dilute solution of **Isosorbide-D8** is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization).
- Analysis:
 - Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular ion of Isosorbide-D8 (e.g., [M+H]+ or [M+Na]+). The accurate mass of this peak should be within a few ppm of the theoretical exact mass of C₆H₂D₈O₄.
 - Isotopic Distribution: The isotopic pattern of the molecular ion peak is analyzed to
 determine the isotopic purity. The relative intensities of the peaks corresponding to the
 fully deuterated species (d8) and the less-deuterated isotopologues (d7, d6, etc.) are
 measured.[18] The isotopic enrichment can be calculated from this distribution.[19][20]

Experimental Workflow for Quality Control of Isosorbide-D8





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Caption: Quality control workflow for **Isosorbide-D8** analysis.

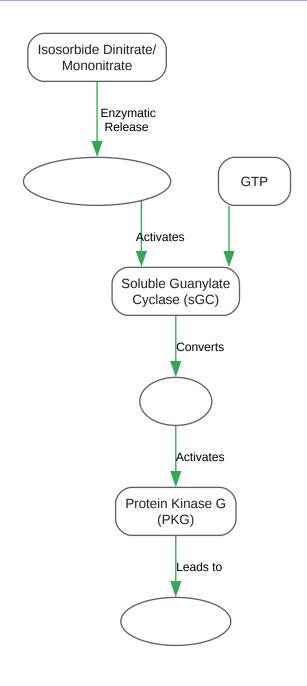
Signaling Pathways and Applications

Isosorbide itself is a precursor to the vasoactive drugs Isosorbide dinitrate and Isosorbide mononitrate. These compounds act as nitric oxide (NO) donors, leading to the relaxation of vascular smooth muscle. The primary signaling pathway involves the enzymatic release of NO, which then activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), leading to a cascade of events that result in vasodilation.

Isosorbide-D8, as a stable isotope-labeled internal standard, is crucial for quantitative studies of these drugs and their metabolites. Its use in conjunction with mass spectrometry allows for the precise and accurate measurement of the concentration of the non-deuterated drug in biological matrices, which is essential for pharmacokinetic and metabolic studies.

Nitric Oxide Signaling Pathway





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Caption: Simplified nitric oxide signaling pathway.

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